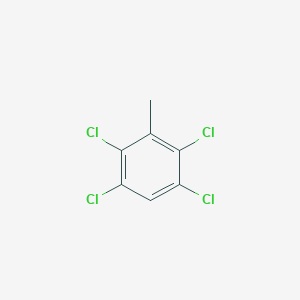

2,3,5,6-Tétrachlorotoluène

Vue d'ensemble

Description

2,3,5,6-Tetrachlorotoluene is an organic compound with the molecular formula C₇H₄Cl₄. It is a derivative of toluene, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its high stability and resistance to various chemical reactions, making it a valuable substance in different industrial applications .

Applications De Recherche Scientifique

2,3,5,6-Tetrachlorotoluene has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Employed in studies related to the effects of chlorinated aromatic compounds on biological systems.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Mécanisme D'action

Target of Action

2,3,5,6-Tetrachlorotoluene is a high-resistance styrene monomer . It can be copolymerized with other vinyl monomers to form polystyrene . It is primarily used as a polymerization initiator .

Mode of Action

The compound interacts with its targets through copolymerization, a process in which it combines with other vinyl monomers to form polystyrene . It has been shown to be reactive towards sulfonation and protonation reactions .

Result of Action

The primary result of 2,3,5,6-Tetrachlorotoluene’s action is the formation of polystyrene when it is copolymerized with other vinyl monomers . This can have various applications in the production of plastics and other materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrachlorotoluene can be synthesized through the chlorination of toluene. The process involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the benzene ring .

Industrial Production Methods: In industrial settings, the production of 2,3,5,6-Tetrachlorotoluene follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and cost-effectiveness in the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5,6-Tetrachlorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group in 2,3,5,6-Tetrachlorotoluene can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms and form less chlorinated derivatives

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction Reactions: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C)

Major Products Formed:

Substitution Reactions: Formation of substituted benzene derivatives.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of less chlorinated toluene derivatives

Comparaison Avec Des Composés Similaires

- 2,3,4,5-Tetrachlorotoluene

- 2,4,6-Trichlorotoluene

- 2,3,5-Trichlorotoluene

Comparison: 2,3,5,6-Tetrachlorotoluene is unique due to the specific positioning of chlorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to other similar compounds, it exhibits higher stability and resistance to degradation, making it more suitable for certain industrial applications .

Activité Biologique

2,3,5,6-Tetrachlorotoluene (TcTL), with the chemical formula C7H4Cl4, is a chlorinated aromatic compound that has garnered attention for its potential biological activities and environmental implications. This article delves into its biological activity, mechanisms of action, and relevant case studies while presenting data in tables for clarity.

Overview of 2,3,5,6-Tetrachlorotoluene

TcTL is characterized by the presence of four chlorine atoms attached to a toluene backbone. This unique substitution pattern significantly influences its chemical behavior and biological interactions. The compound is primarily used as a reference standard in analytical chemistry and has potential applications in various fields such as environmental science and toxicology.

Mechanisms of Biological Activity

The biological activity of TcTL is largely attributed to its interactions with cellular components. Although detailed mechanisms are not extensively documented, several studies suggest that chlorinated compounds like TcTL can affect:

- Enzyme Activity : Chlorinated compounds may inhibit or alter the function of enzymes involved in metabolic pathways.

- Receptor Interactions : TcTL could potentially bind to cellular receptors, influencing signaling pathways.

- Oxidative Stress : Chlorinated compounds are known to generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Toxicological Studies

Research indicates that TcTL may exhibit toxic effects on various organisms. A summary of key findings from toxicological studies is presented below:

| Study | Organism | Effect Observed | Concentration |

|---|---|---|---|

| Study A | Fish | Mortality | 10 mg/L |

| Study B | Algae | Growth inhibition | 5 mg/L |

| Study C | Mammalian cells | Cytotoxicity | 50 µM |

Case Studies

- Aquatic Toxicity : A study conducted on the effects of TcTL on aquatic organisms showed significant mortality rates in fish exposed to concentrations above 10 mg/L. This highlights the compound's potential environmental hazard in aquatic ecosystems.

- Cellular Impact : Research on mammalian cell lines revealed that exposure to TcTL at concentrations of 50 µM led to increased cell death and signs of oxidative stress, indicating its cytotoxic potential.

- Algal Growth Inhibition : In a study focusing on phytotoxicity, algae exposed to TcTL concentrations of 5 mg/L exhibited reduced growth rates, suggesting that TcTL can disrupt primary producers in aquatic environments.

Environmental Implications

The persistence and bioaccumulation potential of TcTL raise concerns regarding its environmental impact. Chlorinated compounds are known for their resistance to degradation, which can lead to long-term ecological consequences.

- Bioaccumulation : Studies suggest that chlorinated compounds can accumulate in the fatty tissues of organisms, potentially entering the food chain.

- Regulatory Standards : Due to its toxicity and environmental persistence, TcTL is included in various restricted substance lists (RSLs) aimed at minimizing exposure in consumer products.

Propriétés

IUPAC Name |

1,2,4,5-tetrachloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXPZFFPPKVNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870830 | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-31-1, 29733-70-8 | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.